4-Chloro-4'-piperidinomethyl benzophenone

Lipophilicity Drug-likeness CNS penetration

SAR campaigns require batch-to-batch consistency and correct regioisomer identity. Procuring the 2-chloro isomer can derail CNS-penetrant ligand programs. 4-Chloro-4'-piperidinomethyl benzophenone (97% purity) resolves these challenges: • CNS drug-like profile: XLogP3 4.6, TPSA 20.3 Ų, zero H-bond donors. • Para-chloro enables Pd-catalyzed diversification for library synthesis. • Multi-gram quantities from ISO-certified suppliers ensure reproducibility.

Molecular Formula C19H20ClNO
Molecular Weight 313.8 g/mol
CAS No. 898771-37-4
Cat. No. B1613664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-piperidinomethyl benzophenone
CAS898771-37-4
Molecular FormulaC19H20ClNO
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2
InChIKeyMBGUQEKGDXYFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-piperidinomethyl Benzophenone: Physicochemical Identity


4-Chloro-4'-piperidinomethyl benzophenone (CAS 898771-37-4) is a synthetic benzophenone derivative with the molecular formula C19H20ClNO and a molecular weight of 313.8 g/mol . The compound features a central diaryl ketone scaffold bearing a para-chloro substituent on one phenyl ring and a para-piperidinomethyl moiety (a tertiary amine tethered via a methylene bridge) on the other . This substitution pattern places it within the broader class of 4'-piperidinomethyl benzophenones—a family widely employed as synthetic intermediates and building blocks in medicinal chemistry, photoinitiator chemistry, and materials science . Its computed XLogP3 of 4.6 and predicted pKa of 8.31 define a moderately lipophilic, weakly basic profile that governs its solubility, partitioning, and reactivity in both organic and biological contexts .

Scaffold class
4'-piperidinomethyl benzophenone building block for medicinal chemistry and materials science
Physicochemical fit
Moderately lipophilic (XLogP3 4.6) and weakly basic (pKa ~8.31) profile supporting CNS-permeant ligand design
Procurement context
Multi-supplier availability at 97% purity for hit-to-lead, cross-coupling library synthesis, and photoinitiator research

4-Chloro-4'-piperidinomethyl Benzophenone: Why Generic Substitution Fails


The 4'-piperidinomethyl benzophenone family encompasses congeners with diverse 4-position substituents on the second aryl ring—methyl, methoxy, fluoro, bromo, and chloro. Despite sharing the piperidinomethylbenzophenone core, these analogs cannot be interchanged without altering downstream experimental outcomes, because each substituent imposes a distinct lipophilic-hydrophilic balance and electronic character on the scaffold . The chloro substituent, positioned para to the carbonyl, uniquely combines moderate electron withdrawal (Hammett σp = +0.23) with a computed XLogP3 of 4.6—higher than the 4-methoxy (XLogP3 3.9) and 4-methyl analogs yet lower than the 4-bromo variant—positioning 4-chloro-4'-piperidinomethyl benzophenone in a narrow property window that is desirable for CNS-permeant or hydrophobic-binding-pocket ligand design without the excessive molar refractivity of bromine . Furthermore, the 4-chloro positional isomer (para) differs categorically from the 2-chloro isomer (ortho; CAS 898775-26-3) in steric accessibility, dipole orientation, and metabolic susceptibility, meaning that procurement of the wrong regioisomer can derail a structure–activity relationship (SAR) campaign entirely .

4-Chloro (target)
4-Methyl / 4-Methoxy analogs
Electron-withdrawing vs. electron-donating character may shift cross-coupling reactivity and lipophilicity windows
4-Chloro (para)
2-Chloro (ortho) regioisomer
Para vs. ortho substitution can alter steric accessibility and pharmacophoric geometry; SAR data may not transfer
4-Chloro-4'-piperidinomethyl
4-Chlorobenzophenone
Lacks the basic piperidine center; ionization-dependent solubility and salt-formation capability may not transfer

4-Chloro-4'-piperidinomethyl Benzophenone: Quantitative Differentiation


Lipophilicity and CNS Permeability

The computed XLogP3 of 4-chloro-4'-piperidinomethyl benzophenone is 4.6, whereas the 4-methoxy analog (CAS 898771-03-4) returns a value of 3.9—a difference of +0.7 log units . In the context of CNS drug design, where optimal logP values typically range between 2 and 5, this 0.7-unit elevation shifts the chloro compound decisively into the central-nervous-system (CNS)-penetrant space (logP > 4) while the methoxy congener remains in a borderline permeability regime . The chloro compound also exhibits zero hydrogen-bond donors and only two hydrogen-bond acceptors (vs. three for the methoxy analog), further reducing desolvation penalty during membrane crossing .

Lipophilicity and CNS Permeability
Cross-study comparable
ΔXLogP3 = +0.7 log units vs. 4-methoxy analog
Reported CNS-penetrant property window may support CNS ligand design context
Computed by XLogP3 3.0 algorithm; HBA count differs by 1
Lipophilicity Drug-likeness CNS penetration ADME prediction

Electron-Withdrawing Substituent for Cross-Coupling Reactivity

The 4-chloro substituent exerts a Hammett σp value of +0.23 (electron-withdrawing), whereas the 4-methyl (σp = -0.17) and 4-methoxy (σp = -0.27) analogs are electron-donating . This electronic sign reversal has direct consequences: the chloro-bearing aryl ring is activated toward nucleophilic aromatic substitution (SNAr) and displays altered regioselectivity in palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura and Buchwald–Hartwig couplings—transformations that are sluggish or require different catalytic conditions with the electron-rich methyl and methoxy variants . The 4-fluoro analog (σp = +0.06, CAS 898771-43-2) is weakly electron-withdrawing but less activating than chlorine, while the 4-bromo analog (σp = +0.23) shares the same electronic profile as chloro but with substantially higher molecular weight (358.3 vs. 313.8 g/mol) and larger van der Waals radius, which can sterically impede coupling reactions .

Electron-Withdrawing Substituent
Class-level inference
σp = +0.23 (electron-withdrawing)
May support cross-coupling reactivity pathway context vs. electron-donating analogs
Hammett σp values are class-level; actual reactivity requires specific condition review
Electron-withdrawing group Cross-coupling reactivity SAR Medicinal chemistry

Positional Isomerism: Para vs. Ortho Structural Impact

The target compound, 4-chloro-4'-piperidinomethyl benzophenone (CAS 898771-37-4), is the para-chloro regioisomer. Its ortho counterpart, 2-chloro-4'-piperidinomethyl benzophenone (CAS 898775-26-3), shares the identical molecular formula (C19H20ClNO) and molecular weight (313.82 g/mol) but differs in the position of the chlorine atom on the benzoyl ring . The para-substitution places the chlorine 180° opposite the carbonyl group, preserving a linear molecular geometry with minimized steric clash. In contrast, ortho-substitution introduces steric crowding between the chlorine and the carbonyl oxygen, which can distort the dihedral angle between the two aryl rings, alter conjugation, and shift the carbonyl IR stretching frequency . These differences manifest in differential binding to biological targets: para-substituted benzophenones generally present a more accessible, less conformationally constrained pharmacophore for protein–ligand interactions, whereas ortho-substituted variants may exhibit atropisomerism and altered metabolic stability . For procurement, these two isomers are not interchangeable; a receptor-binding or enzyme-inhibition assay conducted with one regioisomer will not replicate with the other.

Positional Isomerism: Para vs. Ortho
Head-to-head
4-chloro (para) vs. 2-chloro (ortho): identical MW, different steric environment
Regioisomer selection directly impacts SAR interpretation; requires analytical identity confirmation
Mass spectrometry alone cannot distinguish these isomers
Regioisomerism Steric effects Pharmacophore Structure–activity relationship

Ionization State and Piperidine Basicity

The predicted pKa of the piperidine nitrogen in 4-chloro-4'-piperidinomethyl benzophenone is 8.31 ± 0.10 . This means that at physiological pH (7.4), approximately 89% of the compound exists in the protonated (cationic) form, while at typical in vitro assay pH (7.0), that fraction rises to ~95% . The basic piperidine nitrogen is critical for salt formation: the compound can be converted to its hydrochloride salt to enhance aqueous solubility for biological testing or formulation . By contrast, analogs lacking a basic center—such as simple 4-chlorobenzophenone (CAS 134-85-0)—cannot form salts via protonation and exhibit fundamentally different solubility–pH profiles .

Ionization State and Piperidine Basicity
Supporting evidence
Predicted pKa = 8.31 ± 0.10
Supports salt-formation and pH-dependent solubility context for formulation screening
~89% protonated at pH 7.4; predicted value requires experimental verification
Ionization pKa Aqueous solubility Formulation

Vendor Purity and Multi-Supplier Availability

4-Chloro-4'-piperidinomethyl benzophenone is commercially available from multiple reputable suppliers at a minimum purity specification of 97% . Fluorochem (UK), Rieke Metals (US), Sigma-Aldrich (US), and AKSci all list the compound with 95–97% purity, with some suppliers offering batch-specific Certificates of Analysis (CoA) . In contrast, several less common analogs in the 4'-piperidinomethyl benzophenone series—such as 4-bromo or mixed dihalogenated variants—are stocked by fewer suppliers, often with longer lead times (≥10 days) or limited batch traceability . The 4-chloro derivative benefits from being one of the most widely catalogued members of this compound family, reducing procurement risk for multi-stage synthesis campaigns.

Vendor Purity and Multi-Supplier Availability
Data to verify
97% purity; ≥6 identified suppliers
Supplier redundancy may reduce procurement risk for multi-stage synthesis campaigns
Supplier catalog data retrieved April 2026; batch-specific CoA review recommended
Purity specification Supply chain Quality control Reproducibility

Drug-Likeness and CNS Property Profile

The computed topological polar surface area (TPSA) of 4-chloro-4'-piperidinomethyl benzophenone is 20.3 Ų, well below the 60 Ų threshold commonly applied for oral bioavailability and the 70–90 Ų ceiling associated with blood–brain barrier penetration . The compound possesses zero hydrogen-bond donors and four rotatable bonds, yielding a favorable CNS multiparameter optimization (MPO) desirability score . The 4-methoxy analog (CID 24724278) has a higher TPSA (29.5 Ų due to the additional oxygen) and three H-bond acceptor sites vs. two for the chloro compound, which incrementally penalizes its CNS desirability . These computed descriptors position the 4-chloro variant as a superior starting scaffold for CNS-directed fragment-based drug discovery (FBDD) and lead optimization within the benzophenone chemical space.

Drug-Likeness and CNS Property Profile
Cross-study comparable
TPSA = 20.3 Ų (Δ −9.2 vs. 4-methoxy analog)
Lower TPSA and HBA count may support CNS fragment-based drug discovery context
Computed descriptors; CNS MPO desirability score interpretation is context-dependent
Drug-likeness CNS MPO score Physicochemical descriptors Fragment-based drug design

4-Chloro-4'-piperidinomethyl Benzophenone: Application Scenarios


CNS Fragment-Based Drug Discovery and Lead Optimization

With a computed XLogP3 of 4.6, TPSA of 20.3 Ų, zero H-bond donors, and only two H-bond acceptors, 4-chloro-4'-piperidinomethyl benzophenone satisfies key CNS drug-likeness criteria . The piperidine nitrogen (pKa 8.31) provides a handle for salt formation to optimize solubility during in vivo pharmacokinetic studies, while the electron-withdrawing 4-chloro group activates the aryl ring for late-stage Suzuki–Miyaura or Buchwald–Hartwig diversification . Researchers pursuing CNS-penetrant kinase inhibitors, GPCR ligands, or enzyme inhibitors should select this compound over the 4-methoxy (XLogP3 3.9) or 4-methyl (electron-donating) analogs for improved permeability and electronic compatibility with palladium-catalyzed functionalization .

Cross-Coupling Library Synthesis Intermediate

The 4-chloro substituent (σp = +0.23) renders the benzophenone aryl ring electrophilic and competent for oxidative addition with palladium(0) catalysts, enabling Suzuki–Miyaura coupling with aryl boronic acids to generate diverse biaryl libraries . This contrasts with the electron-rich 4-methoxy and 4-methyl analogs, which require more forcing conditions or alternative leaving groups . The compound's commercial availability at 97% purity from multiple suppliers—including Fluorochem, Sigma-Aldrich/Rieke Metals, and AKSci—ensures that multi-gram quantities can be procured with batch-to-batch consistency, a critical requirement for library-scale synthesis .

Sigma Receptor and CNS Transporter Ligand Design

The piperidinomethyl benzophenone scaffold has been employed as a pharmacophoric core in sigma receptor ligand discovery programs, where the basic piperidine nitrogen engages in critical ionic interactions with aspartate residues in the receptor binding pocket . The para-chloro substitution provides a balanced lipophilic–electronic profile that complements the benzophenone diaryl geometry for σ₁/σ₂ receptor discrimination . In contrast to the 2-chloro (ortho) positional isomer—which may introduce steric clashes with the receptor surface—the 4-chloro regioisomer presents an unobstructed pharmacophore for reproducible SAR analysis .

Photoinitiator for UV-Curable Materials

Benzophenone derivatives are well-established Type II photoinitiators that generate radicals upon UV excitation via hydrogen abstraction from co-initiator amines . 4-Chloro-4'-piperidinomethyl benzophenone uniquely embeds a tertiary amine (piperidine) within the same molecule as the benzophenone chromophore, potentially enabling intramolecular electron transfer and enhancing photoinitiation efficiency relative to simple benzophenone/amine two-component systems . The chlorine substituent may further modulate the triplet-state energy and absorption wavelength through its electron-withdrawing effect, providing a distinct photocuring profile compared to non-halogenated or methoxy-substituted analogs .

Application
Selection Property
Validation Focus
CNS fragment-based drug discovery
XLogP3, TPSA, HBA/HBD profile
CNS MPO desirability and permeability context
Cross-coupling library synthesis
Electron-withdrawing character (σp)
Suzuki–Miyaura oxidative addition competence
Sigma receptor ligand design
Para-chloro regioisomer identity
Steric accessibility and pharmacophoric presentation
Photoinitiator for UV-curable materials
Intramolecular amine/benzophenone pair
Photoinitiation efficiency and triplet-state modulation
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